Jaspisamide B

Description

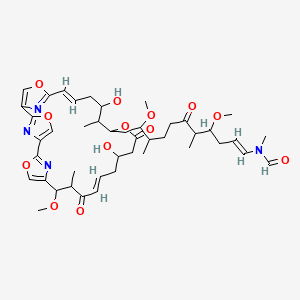

Jaspisamide B is a trisoxazole macrolide toxin isolated from marine sponges of the genus Jaspis . Its molecular formula is C₄₄H₆₀N₄O₁₃, with a molecular weight of 852.97 g/mol and a CAS number of 149420-77-9 . Key physicochemical properties include a density of 1.25 g/cm³, a high boiling point (1011.9°C), and a logP value of 6.569, indicating significant hydrophobicity . It exists as a solid at room temperature and is typically formulated for biological studies using solvents like DMSO, PEG300, or corn oil to enhance solubility .

Structurally, this compound belongs to the trisoxazole macrolide family, characterized by a macrocyclic lactone core interspersed with oxazole and thiazole rings. While its exact conformation remains undetermined due to a lack of crystallographic data, its analogs (e.g., Jaspisamide A) suggest conserved features such as a terminal N-methylvinyl formamide (MVF) moiety and methylated side chains critical for bioactivity .

Properties

Molecular Formula |

C44H60N4O13 |

|---|---|

Molecular Weight |

853 g/mol |

IUPAC Name |

N-[(E)-11-[(13E,24E)-16,22-dihydroxy-10-methoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl]-4,10-dimethoxy-5,9-dimethyl-6-oxoundec-1-enyl]-N-methylformamide |

InChI |

InChI=1S/C44H60N4O13/c1-26(17-18-36(53)27(2)37(55-6)15-11-19-48(5)25-49)38(56-7)21-39-28(3)34(51)14-10-16-40-45-32(23-58-40)43-47-33(24-60-43)44-46-31(22-59-44)42(57-8)29(4)35(52)13-9-12-30(50)20-41(54)61-39/h9-11,13,16,19,22-30,34,37-39,42,50-51H,12,14-15,17-18,20-21H2,1-8H3/b13-9+,16-10+,19-11+ |

InChI Key |

RFDARNYKMNISNP-ODRKIEQXSA-N |

Isomeric SMILES |

CC1C(C/C=C/C2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)C(C(C(=O)/C=C/CC(CC(=O)OC1CC(C(C)CCC(=O)C(C)C(C/C=C/N(C)C=O)OC)OC)O)C)OC)O |

Canonical SMILES |

CC1C(CC=CC2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)C(C(C(=O)C=CCC(CC(=O)OC1CC(C(C)CCC(=O)C(C)C(CC=CN(C)C=O)OC)OC)O)C)OC)O |

Synonyms |

jaspisamide B |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

Jaspisamide B shares structural homology with other actin-targeting macrolides, including Jaspisamide A , bistramide A , cytochalasin D (CD) , and kabiramide C . The table below summarizes key differences:

Binding Mechanisms and Interactions

- Jaspisamide A vs. Bistramide A/CD : Jaspisamide A’s MVF moiety partially overlaps with CD’s isoindolone ring but occupies a shallower region of the actin cleft. Only three hydrogen bonds (two water-mediated) are conserved, compared to four in bistramide A and CD . This explains its reduced capping efficiency .

- Role of Stereochemistry : The C-9 conformation distinguishes Jaspisamide A from kabiramide C. While both share a planar trisoxazole core, Jaspisamide A’s β-OMe group aligns parallel to the ring, minimizing steric clashes with actin residues . Alterations in this region (e.g., in kabiramide C) reduce binding affinity .

- Polar Contacts : Bistramide A and CD exhibit more polar interactions with actin (e.g., Tyr143 hydroxyl, Ile136 backbone), correlating with higher bioactivity . Jaspisamide A’s reliance on water-mediated bonds may limit its potency .

Q & A

Q. How can researchers confirm the identity and purity of Jaspisamide B in experimental settings?

Methodological Answer:

- Validate purity using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, comparing spectral data (e.g., δ<sup>1</sup>H/δ<sup>13</sup>C values) with literature-reported values .

- For new batches, perform elemental analysis (C, H, N) to confirm molecular formula (C44H60N4O13) and assess impurities via HPLC with a purity threshold ≥95% .

Q. What are the optimal solubility and formulation strategies for this compound in preclinical studies?

Methodological Answer:

- Use DMSO-based stock solutions (e.g., 50–100 mg/mL) for in vitro assays. For in vivo administration, prepare working solutions using validated formulations (e.g., DMSO:Corn oil = 10:90 for IP injections) to ensure bioavailability while minimizing solvent toxicity .

- Monitor solubility stability via dynamic light scattering (DLS) to detect aggregation over time .

Q. How should researchers design initial dose-ranging studies for this compound?

Methodological Answer:

- Base doses on prior cytotoxicity data (e.g., IC50 values from cancer cell lines) and adjust using allometric scaling for in vivo models. Include a vehicle control group and at least three dose levels to establish a dose-response curve .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be resolved?

Methodological Answer:

- Perform orthogonal assays (e.g., kinase inhibition profiling vs. apoptosis assays) to distinguish direct molecular targets from downstream effects. Use CRISPR/Cas9 gene knockout models to validate target specificity .

- Reconcile discrepancies by cross-referencing experimental conditions (e.g., cell line variability, incubation time) from conflicting studies .

Q. What experimental controls are critical when studying this compound’s metabolic stability?

Methodological Answer:

- Include positive controls (e.g., cyclosporine A for CYP3A4 inhibition) and negative controls (heat-inactivated liver microsomes) in metabolic assays. Use LC-MS/MS to quantify parent compound and metabolites, with internal standards (e.g., deuterated analogs) to normalize recovery rates .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

Methodological Answer:

Q. What strategies mitigate off-target effects in this compound’s in vivo pharmacology studies?

Methodological Answer:

- Use isoform-specific inhibitors (e.g., P-glycoprotein inhibitors) in pharmacokinetic studies to assess transporter-mediated efflux. Pair tissue distribution studies with immunohistochemistry to correlate drug concentration with target engagement .

Data Analysis & Publication Guidelines

Q. How to present conflicting spectral data for this compound in publications?

Methodological Answer:

- Report all anomalous peaks in supplementary materials and provide mechanistic hypotheses (e.g., solvent interactions, tautomerism). Use comparative tables to align observed data with reference values, citing prior studies that report similar discrepancies .

Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent effects?

Methodological Answer:

- Apply nonlinear regression (e.g., log[inhibitor] vs. response in Prism) for IC50 calculations. For in vivo efficacy, use mixed-effects models to account for inter-animal variability, with post hoc tests (e.g., Tukey’s) for pairwise comparisons .

Q. How to validate this compound’s target engagement in complex biological systems?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.